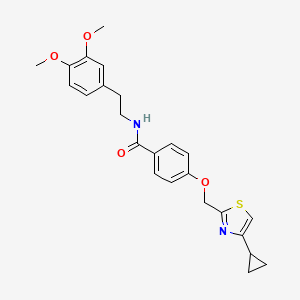
4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3,4-dimethoxyphenethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3,4-dimethoxyphenethyl)benzamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of histone acetyltransferase (HAT) activity, which plays an important role in epigenetic regulation of gene expression.
Applications De Recherche Scientifique
Paeonol Derivatives and Pharmacological Activities
Paeonol, which shares a methoxy functional group with the compound , has a broad range of pharmacological activities. Research on paeonol derivatives has shown promising antibacterial, anti-inflammatory, antipyretic analgesic, antioxidant, and other pharmacological effects. This suggests that derivatives of complex molecules with methoxy groups, such as the compound you're interested in, might also exhibit diverse biological activities worth exploring (Wang et al., 2020).
Application of Non-Oxidizing Biocides in Reverse Osmosis Systems
While not directly related to the compound , the study on non-oxidizing biocides in reverse osmosis polyamide membrane systems emphasizes the importance of identifying compounds with specific functionalities that can prevent biofouling without damaging the membranes or producing harmful byproducts. This research area could be relevant if the compound exhibits biocidal properties or could be modified for such applications (Da-Silva-Correa et al., 2022).
Advanced Oxidation Processes for Organic Pollutant Degradation
Research on advanced oxidation processes (AOPs) for the degradation of acetaminophen highlights the potential for certain compounds to act as mediators or catalysts in environmental remediation technologies. If the compound or its derivatives have redox-active properties, they could contribute to the development of new AOPs for water treatment (Qutob et al., 2022).
Enzymatic Remediation of Organic Pollutants
The use of enzymes, in conjunction with redox mediators, for the degradation of recalcitrant compounds in wastewater presents a unique application area that could be relevant if the compound or its derivatives have enzymatic modulatory or mediator roles. This approach is gaining interest for its specificity and reduced environmental impact (Husain & Husain, 2007).
Propriétés
IUPAC Name |
4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-28-21-10-3-16(13-22(21)29-2)11-12-25-24(27)18-6-8-19(9-7-18)30-14-23-26-20(15-31-23)17-4-5-17/h3,6-10,13,15,17H,4-5,11-12,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWXVUGKKCJDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


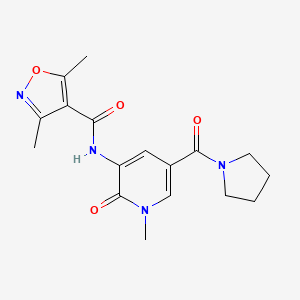
![1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate](/img/structure/B2561940.png)
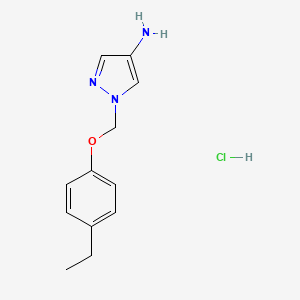
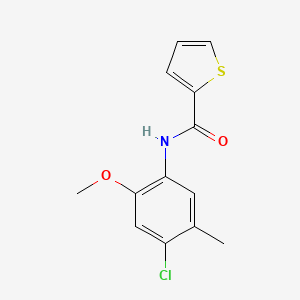

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide](/img/structure/B2561945.png)
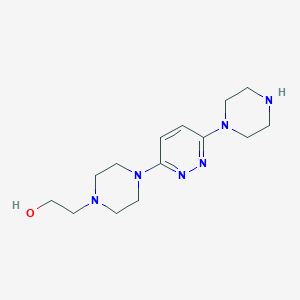
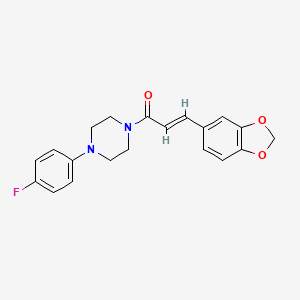
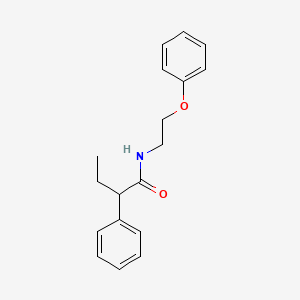
![N-(3,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2561953.png)

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2561958.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2561960.png)